

phenyltoloxamine citrate chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

Phenyltoloxamine Citrate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyltoloxamine citrate is a first-generation antihistamine of the ethanolamine class, recognized for its sedative, analgesic, and anticholinergic properties.[1][2] It functions as a histamine H1 receptor antagonist, competitively inhibiting the effects of histamine.[3] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols for **phenyltoloxamine** citrate. The information is intended to support research, development, and quality control activities involving this compound.

Chemical Structure and Identification

Phenyltoloxamine citrate is the salt of the active moiety, phenyltoloxamine, and citric acid.[4]

- IUPAC Name: 2-(2-benzylphenoxy)-N,N-dimethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid[4]
- CAS Number: 1176-08-5[4]

- Molecular Formula: C23H29NO8[4]
- Canonical SMILES: CN(C)CCOC1=CC=CC=C1CC2=CC=C2.C(C(=0)O)C(CC(=0)O) (C(=0)O)O[4]
- InChI Key: ZZYHCCDMBJTROG-UHFFFAOYSA-N[4]

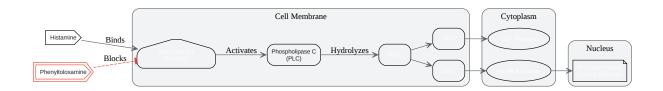
Physicochemical Properties

A summary of the key physicochemical properties of **phenyltoloxamine citrate** is presented in the table below.

Property	Value	Source
Molecular Weight	447.5 g/mol	[4]
Melting Point	137-143 °C	[5]
Solubility	Soluble in DMSO, slightly soluble in methanol.	[6][7]
pH (1 in 100 solution)	3.2 - 4.2	[5]
Appearance	White solid	[6]

Mechanism of Action and Signaling Pathway

As a first-generation H1 antihistamine, **phenyltoloxamine citrate** competitively blocks the histamine H1 receptor.[3][8] This action prevents histamine from binding and initiating the downstream signaling cascade that leads to allergic and inflammatory responses. The key steps in its mechanism of action are:


- H1 Receptor Antagonism: Phenyltoloxamine binds to the H1 receptor, preventing the agonist activity of histamine.[8]
- Inhibition of Phospholipase C (PLC) Pathway: The H1 receptor is a G-protein coupled receptor that, upon activation by histamine, stimulates phospholipase C. By blocking this receptor, phenyltoloxamine inhibits the PLC-mediated hydrolysis of phosphatidylinositol 4,5bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

- Downregulation of NF-κB Activity: The inhibition of the PLC pathway leads to a reduction in the activity of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB).[8] This transcription factor is crucial for the expression of pro-inflammatory cytokines, cell adhesion molecules, and chemotactic factors.[8]
- Reduced Calcium Ion Concentration and Mast Cell Stabilization: The signaling cascade
 ultimately leads to a decrease in intracellular calcium ion concentration, which increases the
 stability of mast cells and reduces further histamine release.[8]

Due to its ability to cross the blood-brain barrier, **phenyltoloxamine citrate** also exerts effects on the central nervous system, leading to sedation.[8]

Signaling Pathway Diagram

Click to download full resolution via product page

Caption: Phenyltoloxamine's mechanism of action at the H1 receptor.

Experimental Protocols Identification and Purity Analysis by Gas Chromatography

This method is suitable for determining the presence of related compounds in **phenyltoloxamine citrate**.

 Instrumentation: Gas chromatograph equipped with a split injection system and a flameionization detector.[5]

- Column: 0.32-mm × 25-m column coated with a 0.45-µm film of phase G27.[5]
- Carrier Gas: Helium at a flow rate of approximately 29 cm per second.[5]
- Temperature Program:
 - Initial temperature: 190°C for 3 minutes.[5]
 - Ramp: Increase at a rate of 4°C per minute to 240°C.[5]
 - Hold: Maintain at 240°C for 8 minutes.[5]
- Injector and Detector Temperature: 280°C.[5]
- Sample Preparation:
 - Dissolve approximately 400 mg of Phenyltoloxamine Citrate in 50 mL of water in a separatory funnel.[5]
 - Add 5 mL of ammonium hydroxide and extract with three 10-mL portions of methylene chloride.[5]
 - Combine the extracts, dry over anhydrous sodium sulfate, and evaporate to dryness.[5]
 - Dissolve the residue in 20 mL of methylene chloride.[5]

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reversed-phase HPLC method for the quantification of phenyltoloxamine.

- Instrumentation: HPLC system with a UV detector.[9]
- Column: C8, 5 μm particle size, 4.6 x 250 mm.[9]
- Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized based on the

specific formulation.[9]

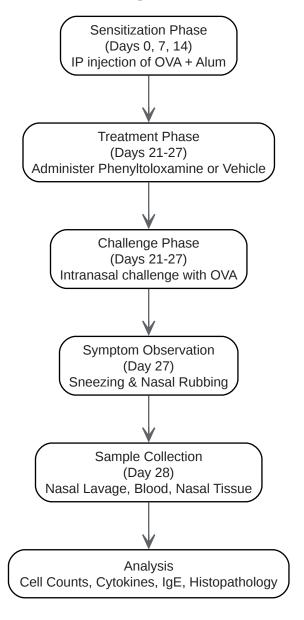
Flow Rate: 1.0 mL/min.[9]

Injection Volume: 20 μL.[9]

Column Temperature: 35 °C.[9]

• UV Detection: 220 nm.[9]

• Standard Preparation: Accurately weigh and dissolve **Phenyltoloxamine Citrate** Reference Standard in the mobile phase to a final concentration of approximately 0.1 mg/mL.[9]


In-vivo Assessment of Antihistaminic Activity: Ovalbumin-Induced Allergic Rhinitis in Mice

This model is used to evaluate the efficacy of phenyltoloxamine in reducing allergic symptoms. [10]

- Sensitization: Sensitize BALB/c mice with intraperitoneal injections of ovalbumin (OVA) and alum on days 0, 7, and 14.[10]
- Treatment: Administer phenyltoloxamine or a vehicle control (e.g., orally) from day 21 to 27. [10]
- Challenge: Intranasally challenge the mice with an OVA solution from day 21 to 27.[10]
- Analysis:
 - Observe and count sneezing and nasal rubbing events for 15-20 minutes post-challenge on day 27.[10]
 - On day 28, euthanize the mice and collect nasal lavage fluid for cell counts (eosinophils) and cytokine analysis (e.g., IL-4, IL-5).[10]
 - Collect blood for serum analysis of OVA-specific IgE.[10]
 - Collect nasal tissue for histopathological analysis of eosinophil infiltration.[10]

Experimental Workflow Diagram

Click to download full resolution via product page

Caption: Workflow for the ovalbumin-induced allergic rhinitis model.

Conclusion

Phenyltoloxamine citrate remains a relevant compound for research and development in the field of antihistamines and combination analgesic products. This guide provides a foundational understanding of its chemical and pharmacological properties, along with standardized methodologies for its analysis and evaluation. A thorough understanding of these technical

aspects is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products containing **phenyltoloxamine citrate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Phenyltoloxamine [bionity.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Articles [globalrx.com]
- 4. Phenyltoloxamine Citrate | C23H29NO8 | CID 298107 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Phenyltoloxamine Citrate [drugfuture.com]
- 6. Phenyltoloxamine citrate CAS#: 1176-08-5 [m.chemicalbook.com]
- 7. medkoo.com [medkoo.com]
- 8. Phenyltoloxamine | C17H21NO | CID 7077 PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [phenyltoloxamine citrate chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1677680#phenyltoloxamine-citrate-chemicalstructure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com